
1-(Fluoromethyl)-3,3-dimethoxycyclobutanecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Fluoromethyl)-3,3-dimethoxycyclobutanecarboxylic acid is an organic compound that has garnered interest due to its unique structural features and potential applications in various fields. The presence of a fluoromethyl group and a cyclobutane ring makes it a compound of interest for synthetic chemists and researchers exploring new chemical spaces.
Métodos De Preparación
The synthesis of 1-(Fluoromethyl)-3,3-dimethoxycyclobutanecarboxylic acid can be achieved through several synthetic routes. One common method involves the fluoromethylation of cyclobutanecarboxylic acid derivatives. This process typically employs fluoroiodomethane as a fluoromethylating agent under radical conditions facilitated by visible light and tris(trimethylsilyl)silane . The reaction conditions are mild and do not require metal catalysts, making it an efficient and environmentally friendly approach.
Industrial production methods for this compound are still under development, but the scalability of the fluoromethylation process suggests potential for large-scale synthesis. The use of commercially available reagents and the absence of heavy metals in the reaction conditions are advantageous for industrial applications.
Análisis De Reacciones Químicas
1-(Fluoromethyl)-3,3-dimethoxycyclobutanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the fluorine atom under appropriate conditions.
Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Aplicaciones Científicas De Investigación
1-(Fluoromethyl)-3,3-dimethoxycyclobutanecarboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds, which are valuable in medicinal chemistry and materials science.
Biology: The compound’s unique structure allows it to be used in the design of enzyme inhibitors and probes for studying biological processes.
Medicine: Fluorinated compounds are often explored for their potential as pharmaceutical agents due to their enhanced metabolic stability and bioavailability.
Industry: The compound can be used in the development of new materials with improved properties, such as increased thermal stability and resistance to degradation.
Mecanismo De Acción
The mechanism of action of 1-(Fluoromethyl)-3,3-dimethoxycyclobutanecarboxylic acid involves its interaction with specific molecular targets. The fluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, leading to inhibition or modulation of their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
1-(Fluoromethyl)-3,3-dimethoxycyclobutanecarboxylic acid can be compared with other fluorinated compounds such as:
Trifluoromethyl compounds: These compounds have three fluorine atoms attached to a carbon atom, offering different physicochemical properties and reactivity.
Difluoromethyl compounds: With two fluorine atoms, these compounds are often used in similar applications but may exhibit different metabolic stability and bioavailability.
Monofluoromethyl compounds: These compounds, like this compound, have a single fluorine atom, providing a balance between reactivity and stability.
Propiedades
Fórmula molecular |
C8H13FO4 |
|---|---|
Peso molecular |
192.18 g/mol |
Nombre IUPAC |
1-(fluoromethyl)-3,3-dimethoxycyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C8H13FO4/c1-12-8(13-2)3-7(4-8,5-9)6(10)11/h3-5H2,1-2H3,(H,10,11) |
Clave InChI |
XHWCHPTYJVOHMG-UHFFFAOYSA-N |
SMILES canónico |
COC1(CC(C1)(CF)C(=O)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N(iPr)2P(OCH2CH2CN)(-2)[DMT(-5)]3-deoxy-D-thrPenf(b)-uracil-1-yl](/img/structure/B13914845.png)

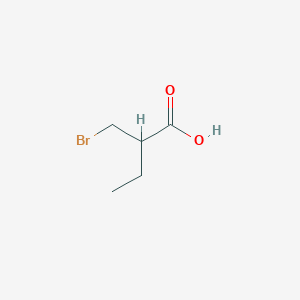
![[(N,N-Dimethyldithiocarbamoyl)methyl] isopropyl cyanocarbonimidodithioate](/img/structure/B13914851.png)
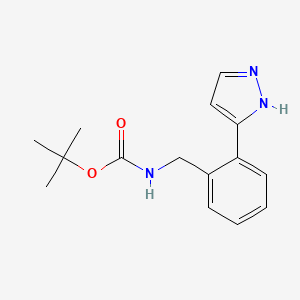
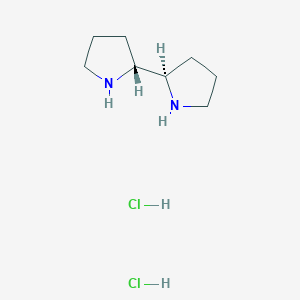


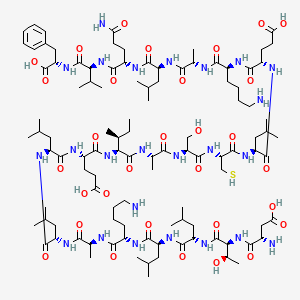
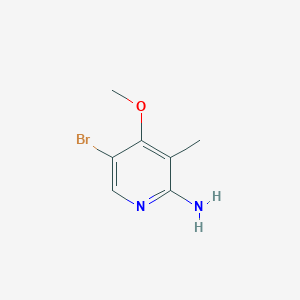
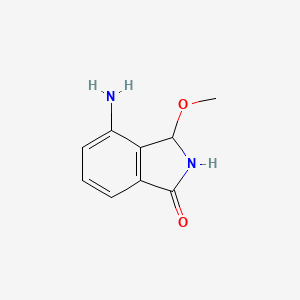

![N,N-bis[(4-methoxyphenyl)methyl]-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B13914907.png)
